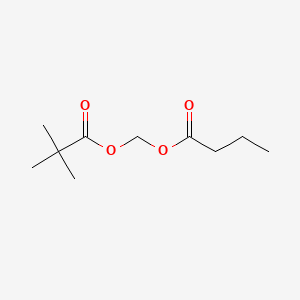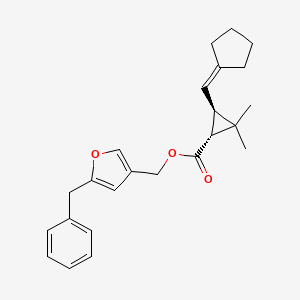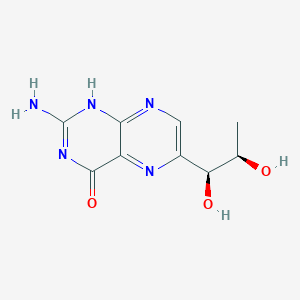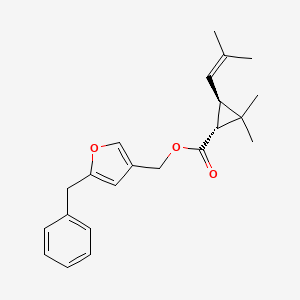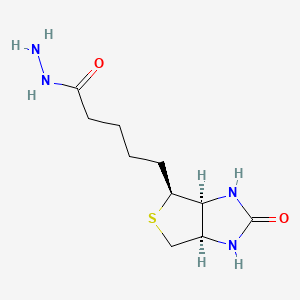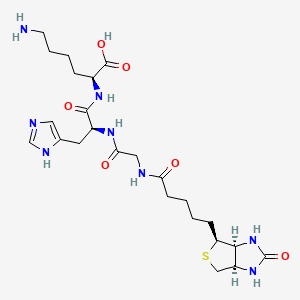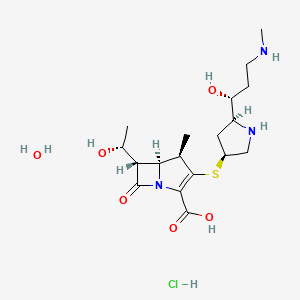
Lenapenem hydrochloride hydrate
Overview
Description
Lenapenem hydrochloride hydrate is a small molecular drug known for its antibacterial properties. It is effective against both Gram-positive and Gram-negative bacteria by inhibiting penicillin-binding proteins . This compound was initially developed for treating bacterial infections and has undergone phase II clinical trials .
Preparation Methods
The synthesis of lenapenem hydrochloride hydrate involves several steps:
Acylation: This compound is acylated with tosyl chloride to form the primary monotosylate.
Separation and Treatment: The chromatographic separation of the monotosylate followed by treatment with methylamine and 4,6-dimethyl-2-(4-nitrobenzyloxycarbonylthio)pyrimidine yields the N-protected methylamino derivative.
Mesylation and Reaction: The mesylation of this derivative with methanesulfonyl chloride followed by reaction with potassium thioacetate forms (2S,4S)-4-acetylthio-2-[1®-hydroxy-3-(4-nitrobenzyloxycarbonylamino)propyl]-1-(4-nitrobenzyl)pyrrolidine.
Final Steps: This compound is treated with sodium hydroxide in methanol-water to afford the corresponding thiol, which is then condensed with (1R,5R,6S)-2-(diphenylphosphoryloxy)-6-[1®-hydroxyethyl]-1-methyl-1-carba-2-penem-3-carboxylic acid 4-nitrobenzyl ester using diisopropylethylamine in acetonitrile.
Chemical Reactions Analysis
Lenapenem hydrochloride hydrate undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced using sodium borohydride and oxidized under specific conditions.
Substitution: It undergoes substitution reactions, such as mesylation with methanesulfonyl chloride.
Condensation: The compound is involved in condensation reactions with carbonyldiimidazole and other reagents.
Common reagents used in these reactions include sodium hydroxide, carbonyldiimidazole, sodium borohydride, tosyl chloride, methanesulfonyl chloride, and potassium thioacetate . Major products formed include various protected and unprotected derivatives of the compound .
Scientific Research Applications
Lenapenem hydrochloride hydrate has several scientific research applications:
Mechanism of Action
Lenapenem hydrochloride hydrate exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation, resulting in bacterial cell death . The compound targets both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibacterial agent .
Comparison with Similar Compounds
Lenapenem hydrochloride hydrate is similar to other carbapenem antibiotics such as imipenem, meropenem, and biapenem . it has unique properties that distinguish it from these compounds:
Stability: This compound is more stable to hydrolysis by renal dehydropeptidase compared to imipenem.
Spectrum of Activity: It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Clinical Trials: The compound has undergone phase II clinical trials, whereas some other carbapenems are already in clinical use.
Similar compounds include:
Properties
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11+,12-,13-,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSICOGCVDQJPU-HCRFUVGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149882-71-3 | |
| Record name | BO 2727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENAPENEM HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0450C4END | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


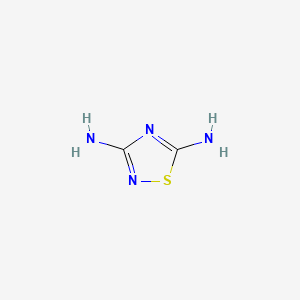
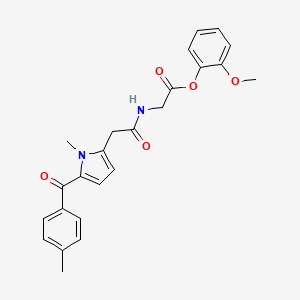
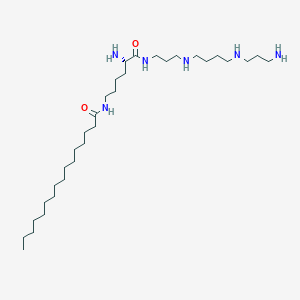
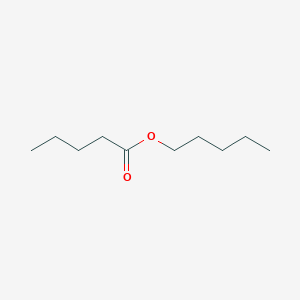
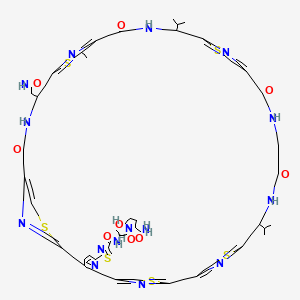
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
